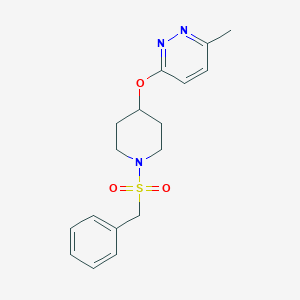
3-(1-Azepanyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Azepanyl)propanohydrazide, or 3-APPH, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is synthesized easily and can be used in a variety of laboratory experiments. 3-APPH has been used in the synthesis of various compounds, such as polymers, and has been studied for its potential applications in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Click Chemistry and Drug Discovery
Click chemistry, including the use of azides, which are relevant to the structure of 3-(1-Azepanyl)propanohydrazide, has significantly impacted drug discovery. This approach utilizes reliable chemical transformations for various applications in drug discovery, ranging from lead finding to proteomics and DNA research. The formation of 1,2,3-triazoles from azides and terminal acetylenes, a key reaction in click chemistry, is notable for its dependability and specificity. These triazoles play an active role in associating with biological targets, suggesting potential applications of 3-(1-Azepanyl)propanohydrazide-related compounds in medicinal chemistry (Kolb & Sharpless, 2003).
Antimalarial and Antileukemic Properties
Compounds structurally related to 3-(1-Azepanyl)propanohydrazide, such as thiosemicarbazones, have been studied for their potential antimalarial and antileukemic properties. The coordination of these compounds with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhances their antileukemic effects, which indicates potential research applications of 3-(1-Azepanyl)propanohydrazide in developing treatments for malaria and leukemia (Scovill, Klayman, & Franchino, 1982).
Synthesis of Heterocyclic Compounds
The compound 2-(4-Bromophenoxy)propanohydrazide, which is structurally similar to 3-(1-Azepanyl)propanohydrazide, has been identified as an important intermediate in synthesizing azoles and other heterocyclic compounds. This suggests that 3-(1-Azepanyl)propanohydrazide could be valuable in synthesizing a variety of biologically relevant molecules (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Corrosion Inhibition
In the field of materials science, compounds like Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, related to 3-(1-Azepanyl)propanohydrazide, have been explored as corrosion inhibitors. These compounds effectively prevent corrosion in metals like mild steel, especially in acidic environments, indicating potential industrial applications of 3-(1-Azepanyl)propanohydrazide derivatives (Saliyan & Adhikari, 2008).
Azepine and Tetrazole Libraries
The use of 3-(1-Azepanyl)propanohydrazide-related compounds in generating diverse molecular libraries has been explored, specifically in the synthesis of azepine-tetrazole libraries. These compounds offer potential applications in pharmaceutical research and development due to their bioactivity and structural diversity (Nixey, Kelly, Semin, & Hulme, 2002).
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-11-9(13)5-8-12-6-3-1-2-4-7-12/h1-8,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVTVVLCVUNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

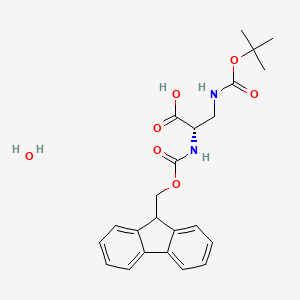
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)
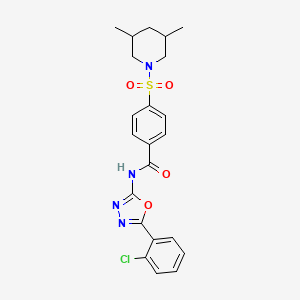
![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
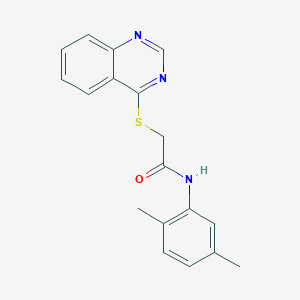
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
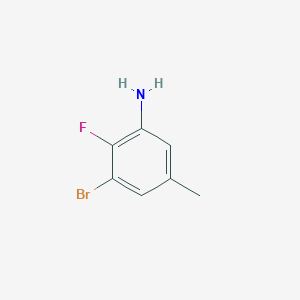
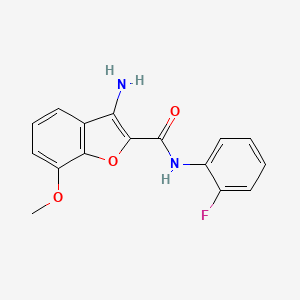
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
